
N-Phenylpropan-1-imine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenylpropan-1-imine N-oxide is an organic compound characterized by the presence of an imine group (C=N) and an N-oxide functional group (N→O)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpropan-1-imine N-oxide typically involves the oxidation of N-Phenylpropan-1-imine. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH). The reaction proceeds as follows:
- N-Phenylpropan-1-imine is dissolved in a suitable solvent, such as methanol.
- Hydrogen peroxide is added slowly to the solution.
- Sodium hydroxide is then added to the mixture to facilitate the oxidation process.
- The reaction mixture is stirred at room temperature until the reaction is complete.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of catalysts, such as titanium silicalite (TS-1), can further enhance the efficiency of the oxidation process .
化学反応の分析
Types of Reactions: N-Phenylpropan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other nitrogen-containing compounds.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium percarbonate, and urea-hydrogen peroxide adduct are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the imine group under mild conditions.
Major Products:
Oxidation: Further oxidation can produce nitro compounds or other N-oxides.
Reduction: The primary product is the corresponding amine.
Substitution: The products depend on the nucleophile used, resulting in various substituted imines or amines.
科学的研究の応用
N-Phenylpropan-1-imine N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: this compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of N-Phenylpropan-1-imine N-oxide involves its ability to act as an oxidizing agent. The N-oxide functional group can participate in redox reactions, transferring oxygen to other molecules. This property makes it useful in various chemical transformations, including the Cope elimination reaction, where it acts as a base to facilitate the elimination process .
類似化合物との比較
N-Phenylpropan-1-imine N-oxide can be compared to other N-oxides and imines:
Similar Compounds:
Uniqueness: this compound is unique due to its specific structure, which combines the properties of both an imine and an N-oxide. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler N-oxides or imines .
特性
CAS番号 |
120759-32-2 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
N-phenylpropan-1-imine oxide |
InChI |
InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChIキー |
QIVGSVJURLJUQG-UHFFFAOYSA-N |
正規SMILES |
CCC=[N+](C1=CC=CC=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


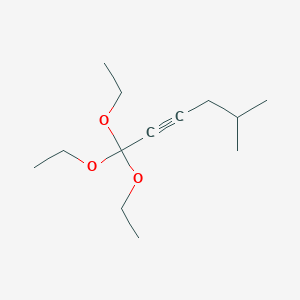
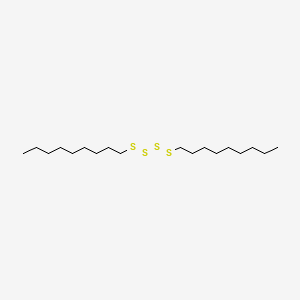

![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)
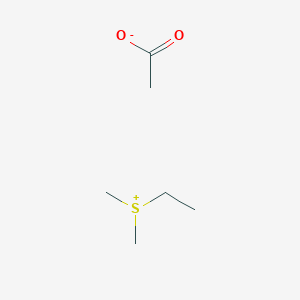
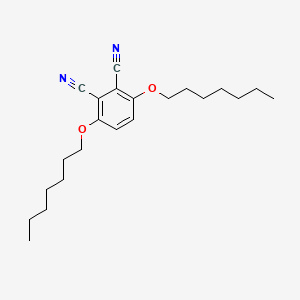
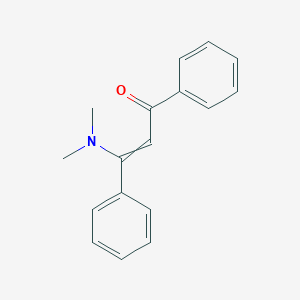

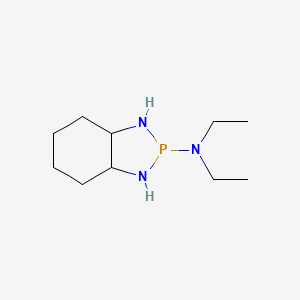
![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)
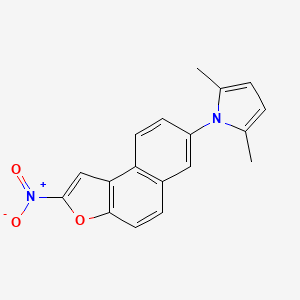


![5-Ethyl-2,3-bis[3-(trifluoromethyl)phenyl]-1,3-oxazolidine](/img/structure/B14293897.png)
